
5-Bromo-2,4-difluoro-3-iodobenzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-difluoro-3-iodobenzotrifluoride is an organic compound with the molecular formula C7HBrF5I It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-difluoro-3-iodobenzotrifluoride typically involves halogenation reactions. One common method includes the bromination, fluorination, and iodination of a benzotrifluoride precursor. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,4-difluoro-3-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotrifluorides, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
5-Bromo-2,4-difluoro-3-iodobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,4-difluoro-3-iodobenzotrifluoride involves its interaction with specific molecular targets. The halogen atoms can form strong interactions with various functional groups, influencing the compound’s reactivity and binding affinity. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1,3-difluoro-2-iodobenzene
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
- 4-Bromo-2,6-difluoroiodobenzene
Uniqueness
5-Bromo-2,4-difluoro-3-iodobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple halogen atoms on the benzene ring enhances its potential for diverse chemical transformations and applications .
Propiedades
Fórmula molecular |
C7HBrF5I |
|---|---|
Peso molecular |
386.88 g/mol |
Nombre IUPAC |
1-bromo-2,4-difluoro-3-iodo-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7HBrF5I/c8-3-1-2(7(11,12)13)4(9)6(14)5(3)10/h1H |
Clave InChI |
JHPMAGUDKAFNID-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)I)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B12855220.png)
![(2-Bromobenzo[d]oxazol-4-yl)methanol](/img/structure/B12855226.png)
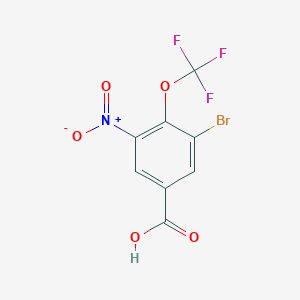


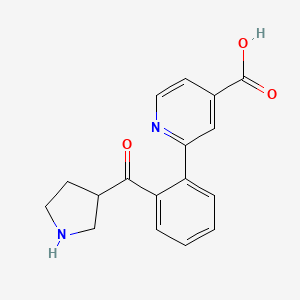

![[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate](/img/structure/B12855268.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12855275.png)
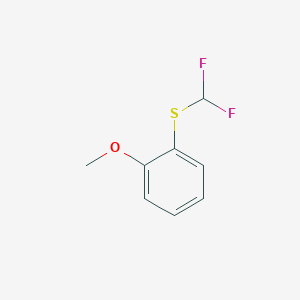
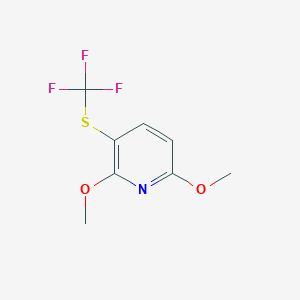
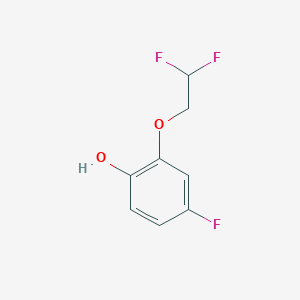
![7-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855304.png)
